molecular formula C11H13NO4 B15124259 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid

Cat. No.: B15124259
M. Wt: 223.22 g/mol
InChI Key: WCKBUNMQLLDIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an amino group, a benzo[d][1,3]dioxole moiety, and a butyric acid chain. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid typically involves the introduction of the benzo[d][1,3]dioxole group into the butyric acid chain. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction. This reaction employs catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligand, with cesium carbonate (Cs2CO3) as the base . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The benzo[d][1,3]dioxole moiety can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid involves its interaction with specific molecular targets and pathways. The compound is known to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization . This leads to mitotic blockade and cell death, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-butanoic acid: Similar in structure but lacks the amino group.

    3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.

    5-(benzo[d][1,3]dioxol-5-yl)-2,4-pentadienoic acid: Contains a similar benzo[d][1,3]dioxole moiety but with a different carbon chain.

Uniqueness

3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid is unique due to the presence of both an amino group and a benzo[d][1,3]dioxole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-amino-4-(1,3-benzodioxol-5-yl)butanoic acid

InChI

InChI=1S/C11H13NO4/c12-8(5-11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)

InChI Key

WCKBUNMQLLDIEH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.